molecular formula C9H11N B13663118 5-Ethenyl-2-methylaniline CAS No. 35781-37-4

5-Ethenyl-2-methylaniline

Cat. No.: B13663118
CAS No.: 35781-37-4
M. Wt: 133.19 g/mol
InChI Key: SGMGVYDSPXFBMU-UHFFFAOYSA-N
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Description

5-Ethenyl-2-methylaniline is an organic compound with the molecular formula C9H11N It is a derivative of aniline, where the amino group is substituted with an ethenyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylaniline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Ethenyl-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-2-methylaniline is unique due to the presence of both an ethenyl and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

35781-37-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

5-ethenyl-2-methylaniline

InChI

InChI=1S/C9H11N/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1,10H2,2H3

InChI Key

SGMGVYDSPXFBMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=C)N

Origin of Product

United States

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